Enhanced Acidity (Lower pKa) Relative to Pyridine-3-boronic Acid
1,8-Naphthyridin-3-ylboronic acid exhibits a lower calculated pKa (8.29) compared to the widely used heteroaryl boronic acid pyridine-3-boronic acid (pKa 8.38) [1][2]. This 0.09 unit decrease in pKa indicates higher Brønsted acidity attributable to the electron-withdrawing effect of the second nitrogen in the fused naphthyridine ring system. Enhanced acidity can facilitate transmetalation in Suzuki-Miyaura couplings under mild basic conditions and may improve binding affinity in applications involving diol recognition.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 8.293 (calculated) |
| Comparator Or Baseline | Pyridine-3-boronic acid: 8.380 (calculated) |
| Quantified Difference | ΔpKa = -0.087 (target more acidic) |
| Conditions | Calculated using JChem predictor; standard conditions |
Why This Matters
Lower pKa can translate to more efficient Suzuki coupling under mildly basic aqueous conditions, reducing side reactions and improving yield.
- [1] ChemBase. (1,8-naphthyridin-3-yl)boronic acid - ChemBase ID: 813772. Acid pKa: 8.293153. View Source
- [2] ChemBase. (pyridin-3-yl)boronic acid - ChemBase ID: 7339. Acid pKa: 8.380423. View Source
